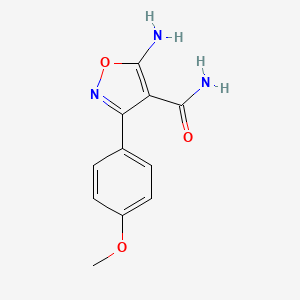

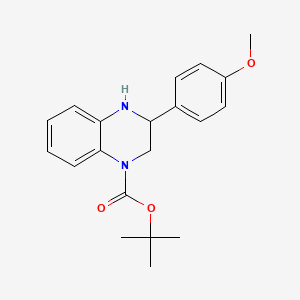

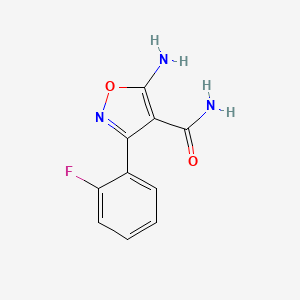

5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-3-(4-methoxyphenyl)-1H-pyrazole is a compound that belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, includes a pyrazole ring with a methoxyphenyl group and an amino group attached . The exact molecular structure of 5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, include a melting point of 136.0-145.0°C and a molecular weight of 189.218 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of compounds structurally related to 5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide involves various chemical reactions aimed at creating derivatives with potential biological activities. For instance, a study demonstrated the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate. These compounds were then characterized using elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR, to establish their structures (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Cytotoxic Activities

Several studies have focused on the antimicrobial and cytotoxic activities of compounds related to 5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide. For example, novel synthesized products, including derivatives of the mentioned compound, were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing promise for further exploration in cancer research (Hassan, Hafez, & Osman, 2014). Another study synthesized 1,2,4-Triazole derivatives and tested them for their antimicrobial activities, finding that some compounds possessed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Molecular Synthesis Techniques

Research into efficient synthesis methods for related compounds includes the development of microwave-assisted procedures for preparing oxazole-4-carboxamides and their rearrangement to 5-aminooxazole-4-carboxylates. This optimized method is effective with various substituted oxazoles, yielding products in good purity and yield, which could enhance the synthesis process for pharmaceutical applications (Nolt et al., 2006).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-16-7-4-2-6(3-5-7)9-8(10(12)15)11(13)17-14-9/h2-5H,13H2,1H3,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWGKTSKECZQDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6341702.png)

![3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341729.png)

![tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341746.png)

![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)

![Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)